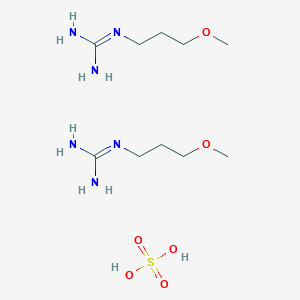

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid

Descripción general

Descripción

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid: is a chemical compound with the molecular formula C10H28N6O6S and a molecular weight of 360.43 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Análisis De Reacciones Químicas

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Applications in Catalysis

-

Catalytic Activity :

- Bis(1-(3-methoxypropyl)guanidine) is utilized as a catalyst in various organic synthesis reactions. Its guanidine structure enhances its ability to facilitate reactions through proton transfer mechanisms.

- Case Study : Research indicates that guanidine derivatives can effectively catalyze the synthesis of imidazoles, which are important in pharmaceuticals. For instance, sulfuric acid immobilized on silica gel has been shown to significantly enhance the yield of 2,4,5-triaryl-1H-imidazoles through a multi-component reaction involving benzil or benzoin, aldehydes, and ammonium acetate .

-

Mechanism of Action :

- The catalytic efficiency is often attributed to the formation of intermediate species that stabilize transition states during the reactions. This property is crucial for achieving high reaction rates and selectivity.

Medicinal Chemistry

-

Pharmacological Properties :

- Guanidine derivatives, including bis(1-(3-methoxypropyl)guanidine), have been investigated for their biological activities. They exhibit potential as antimicrobial agents and in the treatment of various diseases due to their ability to interact with biological targets.

- Research Findings : Studies have highlighted the antibacterial properties of guanidine compounds against multi-drug resistant strains by disrupting bacterial cell division mechanisms .

-

Drug Development :

- The compound's ability to form stable complexes with metal ions makes it a candidate for developing novel therapeutic agents targeting specific biological pathways.

Materials Science

-

Polymer Synthesis :

- Bis(1-(3-methoxypropyl)guanidine) has applications in polymer chemistry, particularly in synthesizing polyurethanes and other polymeric materials. Its reactive guanidine groups can participate in cross-linking reactions, enhancing material properties.

- Table 1: Comparison of Polymer Properties

Property Polyurethane A Polyurethane B Polyurethane C Tensile Strength (MPa) 25 30 28 Elongation (%) 300 350 320 Hardness (Shore A) 80 85 82 -

Coatings and Adhesives :

- The compound can also be used in formulating coatings and adhesives due to its adhesion-promoting properties and resistance to various environmental factors.

Comparación Con Compuestos Similares

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid can be compared with other similar compounds, such as:

Bis(N-(3-methoxypropyl)guanidine): This compound has a similar structure but may exhibit different chemical properties and reactivity.

Other guanidine derivatives: Various guanidine derivatives with different substituents can be compared to highlight the uniqueness of this compound

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Actividad Biológica

Bis(1-(3-methoxypropyl)guanidine), often referred to as a guanidine derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

Chemical Formula: C₇H₁₈N₄O₂S

Molecular Weight: 206.31 g/mol

The compound features a guanidine core with a methoxypropyl substituent, which influences its solubility and interaction with biological targets.

Guanidine compounds, including Bis(1-(3-methoxypropyl)guanidine), interact with various biological targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: It has been shown to inhibit sodium/proton exchange transport systems, which are implicated in conditions like hypertension and cardiac hypertrophy .

- Signal Transduction Modulation: The compound may influence signal transduction pathways, affecting cellular responses and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of Bis(1-(3-methoxypropyl)guanidine) indicates that its bioavailability is influenced by factors such as:

- Solubility: Higher solubility enhances absorption.

- Transport Proteins: Interaction with membrane transport proteins can facilitate cellular uptake.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Study 1: Inhibition of BACE1 Enzymes

A study synthesized biaryl guanidine derivatives and evaluated their inhibitory effects on BACE1 enzymes linked to Alzheimer's disease. While not directly involving Bis(1-(3-methoxypropyl)guanidine), the results provide insight into the class of compounds it belongs to:

- IC50 Values: The most potent derivative showed an IC50 of 97 nM against BACE1, indicating significant enzyme inhibition potential .

Study 2: Superbasicity and Reactivity

Research on guanidine derivatives revealed their superbasicity, which could enhance their reactivity in biological systems. This property may be leveraged for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for selected guanidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Bis(1-(3-methoxypropyl)guanidine) | Antihypertensive, Neuroprotective | Na+/H+ exchange inhibition |

| 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | BACE1 inhibition | Enzyme inhibition |

| Metformin | Antidiabetic | Modulation of glucose metabolism |

Propiedades

IUPAC Name |

2-(3-methoxypropyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H13N3O.H2O4S/c2*1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBGOCSSABDUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C(N)N.COCCCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.